molecular formula C12H23BrO B13530022 1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclopentane

1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclopentane

Cat. No.: B13530022
M. Wt: 263.21 g/mol
InChI Key: FUAMNTXGVKOVNO-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclopentane is an organic compound that belongs to the class of cyclopentanes It is characterized by a bromomethyl group and a 4-methylpentan-2-yloxy group attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclopentane can be synthesized through a multi-step process involving the following key steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Attachment of the 4-Methylpentan-2-yloxy Group: The 4-methylpentan-2-yloxy group can be attached through etherification reactions using appropriate alcohols and alkylating agents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclopentane can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or Grignard reagents can be used under appropriate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be utilized.

Major Products Formed:

    Substitution: Formation of new substituted cyclopentane derivatives.

    Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Formation of methyl-substituted cyclopentane derivatives.

Scientific Research Applications

1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclopentane has several scientific research applications, including:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs and therapeutic agents.

    Materials Science: It can be employed in the design and synthesis of novel materials with specific properties.

    Biological Studies: The compound can be used as a probe or reagent in biochemical and molecular biology research.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclopentane depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The bromomethyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems.

Comparison with Similar Compounds

1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclopentane can be compared with similar compounds such as:

    1-(Chloromethyl)-1-((4-methylpentan-2-yl)oxy)cyclopentane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-(Bromomethyl)-1-((4-methylhexan-2-yl)oxy)cyclopentane: Similar structure but with a different alkyl group attached to the oxygen atom.

    1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C12H23BrO

Molecular Weight

263.21 g/mol

IUPAC Name

1-(bromomethyl)-1-(4-methylpentan-2-yloxy)cyclopentane

InChI

InChI=1S/C12H23BrO/c1-10(2)8-11(3)14-12(9-13)6-4-5-7-12/h10-11H,4-9H2,1-3H3

InChI Key

FUAMNTXGVKOVNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)OC1(CCCC1)CBr

Origin of Product

United States

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